2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS: 105445-03-2) is a triazolopyrimidine derivative characterized by a methoxymethyl substituent at position 2 and a hydroxyl group at position 5. Its molecular formula is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol . Its structural uniqueness lies in the methoxymethyl group, which distinguishes it from simpler triazolopyrimidine derivatives and influences its physicochemical and biological properties.
Properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-7(13)12-8(9-5)10-6(11-12)4-14-2/h3H,4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBKNFMIZLCQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Antitumor Activity
The compound has demonstrated notable antitumor efficacy in various studies. For instance, a case study involving MGC-803 xenograft mice showed that treatment with derivatives of [1,2,4]triazolo[1,5-a]pyrimidines resulted in significant tumor size reduction without noticeable toxicity. This effect was linked to the downregulation of Skp2 and the upregulation of its substrates p21 and p27.
Inhibition of Kinases
Research indicates that compounds similar to 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can inhibit key kinases involved in cellular signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating diseases characterized by these conditions .
Regulation of Cell Cycle
The compound has been shown to induce G2/M phase arrest in cancer cell lines. It affects the expression levels of cell cycle-related proteins such as p21 and p27, which are critical for regulating the cell cycle and promoting apoptosis in malignant cells .
Pharmacokinetic Properties
In silico studies have indicated that compounds within this class possess favorable pharmacokinetic profiles. These include good absorption and distribution characteristics essential for therapeutic efficacy. The pharmacokinetics suggest that the compound could be effectively utilized in clinical settings for various diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Significant reduction in tumor size in xenograft models without toxicity |
| Kinase Inhibition | Inhibits JAK1 and JAK2; modulates inflammatory responses |
| Cell Cycle Regulation | Induces G2/M phase arrest; modulates p21 and p27 protein levels |
| Pharmacokinetic Properties | Favorable absorption and distribution profiles |
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potent antagonist of the human CXCR2 receptor, which is involved in inflammatory responses . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methoxymethyl substituent differentiates this compound from analogues with halogen, aryl, or heterocyclic substituents. Key comparisons include:
Key Observations :
- The methoxymethyl group in the target compound introduces moderate lipophilicity compared to the polar hydroxyl group in 4a and the highly lipophilic CF₃ in 4b.
- Chloro-substituted derivatives (e.g., 5o) prioritize reactivity for further functionalization, whereas the target’s methoxymethyl group offers stability .
Biological Activity
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and as a pharmacological agent targeting specific cellular pathways.
- Molecular Formula : C₈H₁₀N₄O₂
- CAS Number : 105445-03-2
- Molecular Weight : 186.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Compounds similar to this triazolo-pyrimidine have been reported to inhibit kinases such as JAK1 and JAK2, which play crucial roles in cell signaling pathways involved in inflammation and immune responses .
- Regulation of Cell Cycle : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines by modulating the expression of cell cycle-related proteins such as p21 and p27 .
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity :
- Inhibition of Ion Channels :
-
Pharmacokinetic Properties :
- In silico studies suggest favorable pharmacokinetic profiles for compounds in this class, indicating good absorption and distribution characteristics that are essential for therapeutic efficacy.
Case Study 1: Antitumor Efficacy
A study focused on the optimization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives reported that one compound (E35) exhibited remarkable antitumor activity against MGC-803 xenograft mice. The treatment resulted in significant tumor size reduction without noticeable toxicity. The mechanism was linked to the downregulation of Skp2 and upregulation of its substrates p21 and p27 .
Case Study 2: Ion Channel Blockade
Research on related triazolo-pyrimidine compounds highlighted their role as selective I(Kur) inhibitors. These compounds were shown to effectively block potassium currents while maintaining selectivity over other ion channels like hERG, thus presenting a safer profile for potential cardiac applications .
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for 2-(methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions between pyrimidine precursors and substituted hydrazines or carboxamide derivatives. Key steps include:
- Cyclization : Reacting 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives with methoxymethyl halides (e.g., chloromethyl methyl ether) in polar aprotic solvents like DMF or ethanol under reflux (80–100°C) .
- Catalysis : Using bases (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic substitution at the 2-position .
- Optimization : Yield (60–75%) depends on solvent choice, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for methoxymethyl halide:pyrimidine precursor) .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 3.3–3.5 ppm (singlet for methoxymethyl -OCH3) and δ 2.4–2.6 ppm (methyl group on pyrimidine) .
- ¹³C NMR : Signals at ~55 ppm (methoxymethyl carbon) and ~160 ppm (pyrimidine C7-OH) .
- IR : Strong absorption at 3200–3400 cm⁻¹ (-OH stretch) and 1650–1700 cm⁻¹ (C=N/C=O in triazole-pyrimidine core) .
- Mass Spectrometry : Molecular ion peak at m/z 180.1674 (C₇H₈N₄O₂) .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence reactivity in nucleophilic substitution compared to other groups (e.g., hydrazinyl or mercaptomethyl)?
- Methodological Answer :
- Electronic Effects : The methoxymethyl group (-OCH₂-) is electron-donating, increasing electron density at the 2-position and enhancing nucleophilic substitution rates compared to electron-withdrawing groups (e.g., -SH in mercaptomethyl derivatives) .
- Steric Effects : Methoxymethyl’s bulkiness may reduce reactivity in sterically hindered environments compared to smaller substituents (e.g., -NH₂ in hydrazinyl derivatives).
- Experimental Validation : Compare reaction kinetics using HPLC monitoring in DMF at 80°C with varying substituents .
Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Structural-Activity Analysis : Use crystallography (e.g., X-ray diffraction) to correlate substituent orientation (e.g., methoxymethyl conformation) with activity .
- Case Study : Inconsistent antimicrobial data may arise from solvent polarity in assays; test activity in both polar (DMSO) and nonpolar (ethanol) media .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The methoxymethyl group may form hydrogen bonds with Thr766 or Met793 residues .
- MD Simulations : Simulate stability of ligand-protein complexes in GROMACS (100 ns runs) to assess binding free energy (ΔG) .
Contradiction Analysis
Q. Why do synthesis yields vary significantly across studies using similar solvents (e.g., ethanol vs. DMF)?
- Methodological Answer :
- Solvent Polarity : DMF (high polarity) stabilizes charged intermediates, improving cyclization efficiency (~75% yield) compared to ethanol (~60%) .
- Side Reactions : Ethanol may participate in esterification with methoxymethyl halides, reducing yield. Monitor by TLC (silica gel, ethyl acetate/hexane 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
